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Technical Support Center: Polysorbate 60
Formulation Troubleshooting
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address emulsion instability and phase separation in formulations containing

Polysorbate 60.

Frequently Asked Questions (FAQs)
FAQ 1: What is Polysorbate 60 and why is it used in
emulsions?
Polysorbate 60, also known as Tween 60, is a non-ionic surfactant and emulsifying agent

widely used in the pharmaceutical, cosmetic, and food industries.[1] It is synthesized from

sorbitol, stearic acid, and ethylene oxide.[2] Its primary function is to stabilize emulsions, which

are mixtures of immiscible liquids like oil and water, by reducing the interfacial tension between

them.[2] Polysorbate 60 is particularly effective in forming stable oil-in-water (O/W) emulsions

due to its high hydrophilic-lipophilic balance (HLB) value of approximately 14.9.[1] This high

HLB value indicates its strong affinity for water, allowing it to create a protective layer around oil

droplets and prevent them from coalescing.[2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b203222?utm_src=pdf-interest
https://www.cnchemsino.com/blog/a-complete-guide-to-polysorbate-60.html
https://www.matangiindustries.com/blog/introduction-polysorbate-60-properties-functionality-applications
https://www.matangiindustries.com/blog/introduction-polysorbate-60-properties-functionality-applications
https://www.cnchemsino.com/blog/a-complete-guide-to-polysorbate-60.html
https://www.matangiindustries.com/blog/introduction-polysorbate-60-properties-functionality-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b203222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FAQ 2: My Polysorbate 60 emulsion is showing signs of
instability (creaming, coalescence, phase separation).
What are the common causes?
Emulsion instability in Polysorbate 60 formulations can arise from several factors:

Incorrect Polysorbate 60 Concentration: Using too little Polysorbate 60 may not provide

sufficient coverage for the oil droplets, leading to coalescence. Conversely, excessive

amounts can lead to other instability issues. The typical usage level for Polysorbate 60 is

between 1% and 5%.[3]

Inappropriate HLB Value: While Polysorbate 60 is excellent for O/W emulsions, if the overall

HLB of the emulsifier system does not match the required HLB of the oil phase, instability

can occur.[4]

High Electrolyte Concentration: The presence of salts can disrupt the hydration layer around

the emulsifier, reducing electrostatic repulsion and leading to flocculation and coalescence.

[5]

Extreme pH: Although Polysorbate 60 is stable over a broad pH range (typically 3-9),

extreme pH values can lead to the chemical degradation of the surfactant through hydrolysis,

compromising its emulsifying properties.[3]

Temperature Fluctuations: Elevated temperatures can decrease the viscosity of the

continuous phase, accelerating creaming and sedimentation.[6] It can also affect the

solubility of Polysorbate 60, potentially leading to phase inversion.[7] Freezing and thawing

cycles can also disrupt the emulsion structure.

Polysorbate Degradation: Polysorbates can degrade via hydrolysis (enzymatic or chemical)

and oxidation, leading to the formation of free fatty acids and other byproducts that can

cause particle formation and destabilize the emulsion.[8]

FAQ 3: How does the concentration of Polysorbate 60
affect emulsion stability?
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The concentration of Polysorbate 60 is a critical factor in achieving a stable emulsion. A higher

concentration of Polysorbate 60 generally leads to a reduction in surface tension and a smaller

oil droplet size, which in turn improves emulsion stability.[9] For instance, increasing

Polysorbate 60 concentration from 0.15% to 0.30% has been shown to result in a slower decay

of rheological parameters, indicating better stability.[9]

Table 1: Effect of Polysorbate 60 Concentration on Emulsion Properties

Polysorbate 60
Concentration (%
w/w)

Average Droplet
Size

Viscosity
Stability
Observation

0.25 Larger Lower
Less stable, prone to

coalescence

0.55 - 0.70 Smaller Higher
More stable, uniform

dispersion[10]

Note: Specific values are formulation-dependent.

FAQ 4: What is the impact of pH on the stability of my
Polysorbate 60 formulation?
The pH of the aqueous phase can significantly influence the stability of an emulsion. For

emulsions stabilized by non-ionic surfactants like Polysorbate 60, the effect is less pronounced

than with ionic surfactants. However, pH can still impact stability by influencing the surface

charge (zeta potential) of the oil droplets if other charged molecules are present. A zeta

potential greater than +30 mV or less than -30 mV is generally indicative of good electrostatic

stability.[11] While Polysorbate 60 itself is non-ionic, impurities or other formulation components

can impart a charge to the droplets. Extreme pH values can also lead to the hydrolysis of the

ester bonds in Polysorbate 60, degrading the emulsifier and destabilizing the emulsion.[12]

Table 2: Illustrative Example of pH Effect on Emulsion Stability
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pH Zeta Potential (mV)
Mean Droplet Size
(nm)

Stability
Observation

3.0 -15 500

Potential for instability

due to low

electrostatic repulsion

5.0 -25 250 Moderate stability

7.0 -35 200

Good stability due to

sufficient electrostatic

repulsion[12]

9.0 -40 180 High stability[12]

Note: This is an illustrative example; actual values will vary based on the specific formulation.

FAQ 5: Can electrolytes destabilize my Polysorbate 60
emulsion?
Yes, the addition of electrolytes can have a significant impact on emulsion stability. High

concentrations of electrolytes can disrupt the protective hydration layer around the Polysorbate

60 molecules at the oil-water interface.[5] This reduces the repulsive forces between droplets,

making them more likely to aggregate (flocculate) and eventually merge (coalesce), leading to

phase separation. The effect of electrolytes is dependent on their concentration and the

valency of the ions.

Table 3: Effect of NaCl Concentration on Creaming Index of an O/W Emulsion
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NaCl Concentration (mM) Creaming Index (%) Stability Observation

0 < 5 Stable

100 10-15 Slight creaming observed

200 20-30

Significant creaming and

potential for coalescence[13]

[14]

500 > 50
Unstable, rapid phase

separation[5]

Note: The creaming index is a measure of the volume of the creamed layer as a percentage of

the total emulsion volume.

Troubleshooting Workflows
Troubleshooting Emulsion Instability
This workflow provides a logical approach to diagnosing and resolving common emulsion

instability issues.
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Caption: Troubleshooting workflow for emulsion instability.
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Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W)
Emulsion using Polysorbate 60
Materials:

Oil Phase (e.g., mineral oil, vegetable oil)

Aqueous Phase (deionized water)

Polysorbate 60

Co-emulsifier (optional, e.g., Sorbitan Stearate)

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

Heating plate and magnetic stirrer

Beakers and graduated cylinders

Methodology:

Prepare the Aqueous Phase: In a beaker, heat the deionized water to 70-75°C. Add

Polysorbate 60 and any other water-soluble components. Stir with a magnetic stirrer until

fully dissolved.

Prepare the Oil Phase: In a separate beaker, heat the oil phase to 70-75°C. If using a co-

emulsifier, add it to the oil phase and stir until dissolved.

Combine the Phases: Slowly add the oil phase to the aqueous phase while continuously

stirring with the magnetic stirrer.

Homogenization: Immediately subject the coarse emulsion to high-shear homogenization.

The duration and speed of homogenization will depend on the desired droplet size and

should be optimized for the specific formulation.

Cooling: Allow the emulsion to cool to room temperature while gently stirring.
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Characterization: After 24 hours of equilibration, characterize the emulsion for droplet size,

viscosity, and stability.

Aqueous Phase

Oil Phase

Deionized Water Heat to 70-75°C
& Dissolve

Polysorbate 60

Combine Phases
(Oil into Aqueous)

Oil

Heat to 70-75°C
& DissolveCo-emulsifier (optional)

High-Shear
Homogenization

Cool to
Room Temperature Characterize Emulsion

Click to download full resolution via product page

Caption: Experimental workflow for O/W emulsion preparation.

Protocol 2: Accelerated Stability Testing via
Centrifugation
Objective: To quickly assess the physical stability of an emulsion by subjecting it to increased

gravitational forces.

Materials:

Emulsion sample

Centrifuge with temperature control
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Graduated centrifuge tubes

Methodology:

Sample Preparation: Fill a graduated centrifuge tube with a known volume of the emulsion.

Centrifugation: Place the tube in the centrifuge. Centrifuge the sample at a specified speed

(e.g., 3000-5000 rpm) for a set duration (e.g., 30 minutes) at a controlled temperature (e.g.,

25°C).

Analysis: After centrifugation, carefully remove the tube and visually inspect for any signs of

instability, such as:

Creaming: The formation of a concentrated layer of the dispersed phase at the top of the

emulsion.

Sedimentation: The settling of the dispersed phase at the bottom.

Phase Separation: The complete separation of the oil and water phases.

Quantification (Creaming Index): Measure the height of the cream layer (Hc) and the total

height of the emulsion (Ht). Calculate the creaming index (CI) as: CI (%) = (Hc / Ht) x 100

Interpretation: A lower creaming index indicates better stability. Compare the results of

different formulations to assess their relative stability.

Protocol 3: Characterization of Polysorbate 60
Degradation by HPLC
Objective: To detect and quantify the degradation products of Polysorbate 60, primarily free

fatty acids resulting from hydrolysis.

Instrumentation and Columns:

High-Performance Liquid Chromatography (HPLC) system

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is

recommended as polysorbates lack a strong UV chromophore.[8]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://lcms.cz/labrulez-bucket-strapi-h3hsga3/br_og_polysorbate_degradation_analysis_5994_8101en_agilent_3c51d89ddf.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b203222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A specialized column for surfactant analysis, such as a C8, C18, or a dedicated surfactant

profiling column.[15]

Illustrative Mobile Phase and Gradient:

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a

specified time (e.g., 10-40 minutes) to separate the free fatty acids from the various

polysorbate esters.

Sample Preparation:

The sample may require dilution with the initial mobile phase conditions.

If high concentrations of protein are present, protein precipitation may be necessary.[8]

Analysis:

Inject the prepared sample into the HPLC system.

Monitor the chromatogram for the appearance of new peaks corresponding to degradation

products (e.g., free fatty acids like stearic acid).

The increase in the area of the free fatty acid peak over time during a stability study is

indicative of polysorbate hydrolysis.
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Caption: Workflow for HPLC analysis of Polysorbate 60 degradation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b203222?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b203222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Complete Guide to Polysorbate 60 [cnchemsino.com]

2. matangiindustries.com [matangiindustries.com]

3. ezcheminc.com [ezcheminc.com]

4. Formulation and Characteristics of Edible Oil Nanoemulsions Modified with Polymeric
Surfactant for Encapsulating Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Impact of formulation and particle size on stability and immunogenicity of oil-in-water
emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

8. lcms.cz [lcms.cz]

9. researchgate.net [researchgate.net]

10. myfoodresearch.com [myfoodresearch.com]

11. researchgate.net [researchgate.net]

12. benchchem.com [benchchem.com]

13. Effect of NaCl Concentration on the Emulsifying Properties of Myofibrilla Protein in the
Soybean Oil and Fish Oil Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Troubleshooting emulsion instability and phase
separation in Polysorbate 60 formulations.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b203222#troubleshooting-emulsion-instability-and-
phase-separation-in-polysorbate-60-formulations]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b203222?utm_src=pdf-custom-synthesis
https://www.cnchemsino.com/blog/a-complete-guide-to-polysorbate-60.html
https://www.matangiindustries.com/blog/introduction-polysorbate-60-properties-functionality-applications
https://ezcheminc.com/wp-content/uploads/2023/12/Description-Guidelines-For-Polysorbate-60.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10346232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10346232/
https://www.researchgate.net/figure/Creaming-stability-as-a-function-of-NaCl-concentration-left-and-superimposed-size_fig1_327407657
https://pmc.ncbi.nlm.nih.gov/articles/PMC4517459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4517459/
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Phase_Separation_in_Decyl_Oleate_Emulsions.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/br_og_polysorbate_degradation_analysis_5994_8101en_agilent_3c51d89ddf.pdf
https://www.researchgate.net/publication/230182423_Effect_of_polysorbate-60_on_the_stability_of_OW_emulsions_stabilized_by_propylene_glycol_alginate_and_xanthan_gum
https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_61__fr-2020-377_thuy.pdf
https://www.researchgate.net/figure/Zeta-potential-and-pH-values-of-negatively-and-positively-charged-nanoemulsions_tbl3_275558370
https://www.benchchem.com/pdf/Impact_of_pH_on_the_stability_of_Emulphor_emulsions.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4662354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4662354/
https://www.researchgate.net/figure/Effects-of-NaCl-concentration-on-creaming-index-CI-of-myofibrillar-protein-stabilized_fig1_282954941
https://m.youtube.com/watch?v=Y4B13hovpx4
https://www.benchchem.com/product/b203222#troubleshooting-emulsion-instability-and-phase-separation-in-polysorbate-60-formulations
https://www.benchchem.com/product/b203222#troubleshooting-emulsion-instability-and-phase-separation-in-polysorbate-60-formulations
https://www.benchchem.com/product/b203222#troubleshooting-emulsion-instability-and-phase-separation-in-polysorbate-60-formulations
https://www.benchchem.com/product/b203222#troubleshooting-emulsion-instability-and-phase-separation-in-polysorbate-60-formulations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b203222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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